molecular formula C16H19NO B11724991 3-(3-Tert-butyl-phenoxy)-phenylamine CAS No. 887579-79-5

3-(3-Tert-butyl-phenoxy)-phenylamine

Cat. No.: B11724991
CAS No.: 887579-79-5
M. Wt: 241.33 g/mol
InChI Key: IRDTVVQCDYVOTR-UHFFFAOYSA-N
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Description

3-(3-Tert-butyl-phenoxy)-phenylamine: is an organic compound with the molecular formula C16H19NO . It is a derivative of phenylamine, where the phenyl group is substituted with a tert-butyl group and a phenoxy group. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Tert-butyl-phenoxy)-phenylamine typically involves the reaction of 3-tert-butylphenol with 3-bromonitrobenzene, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(3-Tert-butyl-phenoxy)-phenylamine can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used in substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted phenylamine derivatives.

Scientific Research Applications

Chemistry: 3-(3-Tert-butyl-phenoxy)-phenylamine is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activity and protein-ligand interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 3-(3-Tert-butyl-phenoxy)-phenylamine involves its interaction with specific molecular targets. The phenoxy and tert-butyl groups can enhance the compound’s binding affinity to certain enzymes and receptors. The compound can modulate the activity of these targets by either inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

  • 2-(3-Tert-butyl-phenoxy)-3-chlorophenylamine
  • 4-(3-Tert-butyl-phenoxy)-3-methylphenylamine
  • 3-(3-Tert-butyl-phenoxy)piperidine hydrochloride

Comparison: Compared to these similar compounds, 3-(3-Tert-butyl-phenoxy)-phenylamine has a unique combination of the phenoxy and tert-butyl groups attached to the phenylamine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The presence of the tert-butyl group can enhance the compound’s stability and lipophilicity, while the phenoxy group can influence its reactivity and binding interactions.

Properties

CAS No.

887579-79-5

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

3-(3-tert-butylphenoxy)aniline

InChI

InChI=1S/C16H19NO/c1-16(2,3)12-6-4-8-14(10-12)18-15-9-5-7-13(17)11-15/h4-11H,17H2,1-3H3

InChI Key

IRDTVVQCDYVOTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OC2=CC=CC(=C2)N

Origin of Product

United States

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